N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine
Description
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a difluorophenyl group
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-2-10-15-11(17-16-10)14-6-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZPWSAPPDSULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)NCC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common method is the reaction of 3,4-difluorobenzaldehyde with ethyl hydrazinecarbodithioate to form the triazole ring. The reaction conditions usually require heating under reflux in the presence of a suitable solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives of the triazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory and antiviral agent. Its interaction with specific molecular targets suggests it could be developed into therapeutic drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the application, but common targets include enzymes involved in inflammatory responses and viral replication.
Comparison with Similar Compounds
N-[(3,4-dichlorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine
N-[(3,4-dibromophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine
N-[(3,4-dimethylphenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine
Uniqueness: N-[(3,4-difluorophenyl)methyl]-5-ethyl-1H-1,2,4-triazol-3-amine stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, bromo, and methyl analogs. The fluorine atoms enhance the compound's stability and reactivity, making it more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
